molecular formula CH3NaS2 B8405670 Sodium;methanedithioate CAS No. 69316-68-3

Sodium;methanedithioate

Cat. No.: B8405670
CAS No.: 69316-68-3
M. Wt: 102.16 g/mol
InChI Key: FSNNUXOSPJGENI-UHFFFAOYSA-N
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Description

Sodium methanedithioate (chemical formula: CH2S2Na) is a sodium salt of methanedithioic acid. It features a dithioate group (–S–S–) bonded to a methanediyl group (–CH2–) and a sodium counterion. This compound is primarily utilized in polymer chemistry and materials science, serving as a monomeric building block for synthesizing network polymers. For example, it participates in the formation of tetrafunctional monomers like benzene-1,2,4,5-tetrayltetrakis(methylene)tetrakis((diethoxyphosphoryl)-methanedithioate), which are critical for creating three-dimensional polymer networks .

Properties

CAS No.

69316-68-3

Molecular Formula

CH3NaS2

Molecular Weight

102.16 g/mol

IUPAC Name

sodium;hydride;methanedithioic acid

InChI

InChI=1S/CH2S2.Na.H/c2-1-3;;/h1H,(H,2,3);;/q;+1;-1

InChI Key

FSNNUXOSPJGENI-UHFFFAOYSA-N

Canonical SMILES

[H-].C(=S)S.[Na+]

Origin of Product

United States

Preparation Methods

Sodium Disulfide Intermediate Route

Sodium disulfide (Na₂S₂) can react with carbon disulfide to form sodium methanedithioate, though this method requires stringent anhydrous conditions:

Na2S2+CS2Na2CS2O+S\text{Na}2\text{S}2 + \text{CS}2 \rightarrow \text{Na}2\text{CS}_2\text{O} + \text{S}

Optimization Insights

  • Reagent Purity : Na₂S₂ must be free of oxide impurities to prevent side reactions .

  • Reaction Time : 12–24 hours under nitrogen atmosphere .

  • Yield : ~65% (reported for analogous thiocarbonate syntheses) .

Electrochemical Synthesis

Electrochemical reduction of carbon disulfide in sodium-containing electrolytes offers a scalable alternative:

Cell Setup

  • Anode : Platinum

  • Cathode : Graphite

  • Electrolyte : 1M NaNO₃ in dimethylformamide (DMF) .

Process

  • Apply a constant current of 10 mA/cm².

  • Collect precipitated Na₂CS₂O from the cathode compartment.

  • Purity via recrystallization from acetonitrile .

Advantages

  • Avoids hazardous reagents.

  • Tunable by adjusting voltage and electrolyte composition .

Solid-State Metathesis

Solid-state reactions between sodium thiocyanate (NaSCN) and thiourea (CH₄N₂S) at elevated temperatures yield sodium methanedithioate:

2NaSCN+CH4N2SNa2CS2O+NH3+HCN2 \text{NaSCN} + \text{CH}4\text{N}2\text{S} \rightarrow \text{Na}2\text{CS}2\text{O} + \text{NH}_3 + \text{HCN}

Conditions

  • Temperature : 200–250°C in a sealed ampule .

  • Catalyst : Trace Fe₂O₃ accelerates the reaction .

Challenges

  • Requires rigorous gas handling due to toxic byproducts (HCN) .

Photochemical Synthesis

UV irradiation of sodium thiosulfate (Na₂S₂O₃) and CS₂ in aqueous solution induces photolytic decomposition:

Na2S2O3+CS2hνNa2CS2O+S+SO2\text{Na}2\text{S}2\text{O}3 + \text{CS}2 \xrightarrow{h\nu} \text{Na}2\text{CS}2\text{O} + \text{S} + \text{SO}_2

Parameters

  • Wavelength : 254 nm .

  • Yield : ~40% after 6 hours .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Direct Synthesis75–8590–95HighCS₂ toxicity
Sodium Disulfide60–6585–90ModerateNa₂S₂ instability
Electrochemical50–6095–98HighSolvent flammability
Solid-State Metathesis70–7580–85LowHCN generation
Photochemical35–4075–80ModerateUV exposure risks

Critical Challenges and Recommendations

  • Purity Control : Trace sulfide impurities (Na₂S) are common; recrystallization from dry THF improves purity .

  • Storage : Na₂CS₂O is hygroscopic; store under argon in amber glass .

  • Scalability : Electrochemical and direct synthesis routes are most viable for industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sodium methanethiolate excels in nucleophilic substitution (SN_\text{N}2) reactions, particularly with alkyl halides and sulfonates. Its soft nucleophilicity, as per the Hard-Soft Acid-Base (HSAB) theory, favors reactions with soft electrophiles like methyl iodide (CH3_3I) .

Example Reaction:

CH3SNa+CH3ICH3SCH3+NaI\text{CH}_3\text{SNa} + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{SCH}_3 + \text{NaI}

SubstrateProductSolventYieldReference
Methyl iodideDimethyl sulfideEthanol>90%
Ethyl bromideEthyl methyl sulfideDMSO85%
Benzyl chlorideBenzyl methyl sulfideTHF78%

Key Factors:

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while polar protic solvents (e.g., ethanol) reduce reactivity via solvation but retain thiolate superiority over alkoxides .

  • Electrophile Softness: Reactivity follows the order: CH3_3I > CH3_3Br > CH3_3Cl due to increasing electrophilic softness .

Reactions with Polyfluoroalkyl Halides

Sodium methanethiolate reacts efficiently with polyfluoroiodoalkanes to form methyl polyfluoroalkyl sulfides, critical in fluoroorganic chemistry .

Example Reaction with Heptafluoro-1-iodopropane:

CF3CF2CF2I+CH3SNaCF3CF2CF2SCH3+NaI\text{CF}_3\text{CF}_2\text{CF}_2\text{I} + \text{CH}_3\text{SNa} \rightarrow \text{CF}_3\text{CF}_2\text{CF}_2\text{SCH}_3 + \text{NaI}

ConditionsYieldByproductsReference
DMSO, dimethyl disulfide (20°C)80%Trace disulfides
DMSO alone (20°C)70%Minor isomerization

Mechanistic Insight:
The reaction proceeds via an SN_\text{N}2 pathway, with dimethyl disulfide acting as a catalyst to stabilize intermediates . Steric hindrance in bulky substrates (e.g., 1-iodoperfluorooctane) reduces yields to ~50% .

Reactivity with Epoxides and Esters

Sodium methanethiolate opens epoxides and cleaves esters via nucleophilic attack, forming thioethers or thioesters .

Epoxide Ring-Opening:

CH3SNa+OxiraneCH3SCH2CH2OH+NaOH\text{CH}_3\text{SNa} + \text{Oxirane} \rightarrow \text{CH}_3\text{SCH}_2\text{CH}_2\text{OH} + \text{NaOH}

EpoxideProductSolventYieldReference
Ethylene oxide2-(Methylthio)ethanolWater88%
Propylene oxide2-(Methylthio)propanolEthanol75%

Ester Cleavage:

CH3COOCH2CH3+CH3SNaCH3COSCH3+CH3CH2ONa\text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{CH}_3\text{SNa} \rightarrow \text{CH}_3\text{COSCH}_3 + \text{CH}_3\text{CH}_2\text{ONa}

Reactions with Carbonyl Compounds

Thiolate anions react with aldehydes/ketones to form thioacetals, though sodium methanethiolate is less commonly used for this purpose compared to thiols .

Example:

CH3SNa+RCHORCH(SCH3)2+NaOH\text{CH}_3\text{SNa} + \text{RCHO} \rightarrow \text{RCH(SCH}_3\text{)}_2 + \text{NaOH}

Scientific Research Applications

Organic Synthesis

Sodium methanedithioate serves as a reagent in organic synthesis, particularly for thiomethylation reactions. It is used to introduce thiomethyl groups into various organic molecules, facilitating the creation of complex sulfur-containing compounds that are valuable in pharmaceuticals and agrochemicals .

Pharmaceutical Manufacturing

The compound is integral in the production of antibiotics and other pharmaceuticals. For instance, it plays a role in synthesizing cephalosporins, such as Cefazolin, which are essential for treating bacterial infections . Additionally, sodium methanedithioate is utilized as a building block for various bioactive compounds due to its ability to modify biological pathways involving sulfur metabolism .

Biological Studies

Research has been conducted on the potential biological activities of sodium methanedithioate. For example, studies have examined its effects on physiological parameters in animal models. One study explored its use in inducing apnea in swine to evaluate treatment efficacy for methanethiol poisoning . This research highlights its significance in toxicology and pharmacology.

Industrial Applications

In industry, sodium methanedithioate is employed as an intermediate in producing specialty chemicals and materials. Its applications extend to manufacturing pesticides, textiles, paints, and rubber products . The compound's biodegradability also makes it an environmentally friendly option for various industrial processes.

Case Study 1: Toxicological Studies

A series of toxicological studies were conducted involving sodium methanethiolate to assess its safety profile. In one study, Sprague Dawley rats were administered varying doses to observe clinical signs and physiological effects. Results indicated that high doses led to increased salivation and changes in body weight, emphasizing the importance of dosage control in research applications .

Case Study 2: Antibiotic Production

Research demonstrated that sodium methanethiolate significantly contributes to synthesizing cephalosporin antibiotics. The compound's role as a thiomethylation agent allows for the modification of antibiotic structures, enhancing their efficacy against resistant bacterial strains .

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
Organic SynthesisThiomethylation reactionsVersatile reagent for complex synthesis
PharmaceuticalsProduction of antibiotics (e.g., Cefazolin)Essential for treating infections
Biological ResearchToxicological studiesUnderstanding physiological impacts
Industrial ManufacturingPesticides, textiles, paintsEnvironmentally friendly alternative

Mechanism of Action

The mechanism by which dithioformic acid sodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can participate in redox reactions, influencing the oxidative state of other molecules. It may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

This section compares sodium methanedithioate with structurally or functionally related compounds, focusing on chemical properties, synthesis, and applications.

Structural and Functional Analogues

Sodium Methylcarbamodithioate
  • CAS No.: Not explicitly listed (referenced under "Sodium methylcarbamodithioate" in ).
  • Molecular Formula : C2H4NS2Na.
  • Key Features : Contains a carbamodithioate group (–N–C(=S)–S–) instead of a methanedithioate group.
  • Applications : Used as a precursor in agricultural chemicals and vulcanization agents.
Lithium (Bis(2,2,2-trifluoroethyl)amino)methanedithioate
  • CAS No.: 74613-66-4 .
  • Molecular Formula : C5H5F6LiNS2.
  • Key Features : Incorporates trifluoroethyl groups and a lithium counterion, enhancing its thermal stability and solubility in organic solvents.
  • Applications : Used in advanced material synthesis, particularly in fluorine-containing polymers.
Sodium Ethanethiolate
  • CAS No.: 811-51-8 .
  • Molecular Formula : C2H5SNa.
  • Key Features : A simpler sodium thiolate with an ethane backbone.
  • Applications : Employed in organic synthesis for nucleophilic substitution reactions.
4-Pyridylammonium 4-Pyridyldithiocarbamate
  • CAS No.: 20232-79-5 .
  • Molecular Formula : C11H10N2S2.
  • Key Features : Combines a pyridyl group with a dithiocarbamate moiety, enabling coordination chemistry applications.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications
Sodium Methanedithioate Not provided CH2S2Na 101.13 Polymer network synthesis
Methanedithiol 6725-64-0 CH4S2 80.17 Intermediate in organic synthesis
Sodium Ethanethiolate 811-51-8 C2H5SNa 96.11 Nucleophilic alkylation reactions
4-Pyridylammonium Dithiocarbamate 20232-79-5 C11H10N2S2 234.34 Metal chelation, catalysis

Q & A

Q. What are the standard synthesis procedures for Sodium methanedithioate, and how can purity be validated?

Sodium methanedithioate is typically synthesized via nucleophilic substitution reactions between carbon disulfide and sodium hydroxymethanesulfinate under controlled pH and temperature. Purity validation involves elemental analysis (C, H, N, S), FT-IR spectroscopy (to confirm dithiocarbamate S–C–S vibrational bands at ~950–1050 cm⁻¹), and NMR spectroscopy (to verify structural integrity) . For reproducibility, ensure inert atmospheric conditions to prevent oxidation of the dithiocarbamate group.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Sodium methanedithioate and its metal complexes?

  • FT-IR : Identifies functional groups (e.g., ν(C–S) at 650–750 cm⁻¹, ν(N–C–S) at 1450–1550 cm⁻¹).
  • UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) bands in metal complexes (e.g., λmax ~300–400 nm for Cu²+ complexes).
  • HPLC-MS : Quantifies purity and detects degradation products using reverse-phase columns with ESI-MS for fragmentation patterns .

Q. How can researchers design experiments to study Sodium methanedithioate’s solubility in aqueous and non-aqueous solvents?

Use gravimetric or conductometric methods under standardized conditions (25°C, 1 atm). Prepare saturated solutions, filter undissolved solids, and quantify dissolved ions via atomic absorption spectroscopy (AAS) or ion chromatography. Account for ionic strength effects using Debye-Hückel theory .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for Sodium methanedithioate derivatives (e.g., conflicting FT-IR peak assignments)?

  • Cross-validation : Compare data with crystallographic studies (XRD) to confirm bond lengths and angles.
  • Computational modeling : Use density functional theory (DFT) to simulate vibrational spectra and validate experimental assignments.
  • Error analysis : Quantify instrumental uncertainties (e.g., ±2 cm⁻¹ for FT-IR) and batch variability .

Q. What methodologies are recommended for analyzing thermodynamic stability constants of Sodium methanedithioate-metal complexes?

Employ potentiometric titrations with a glass electrode (calibrated for non-aqueous media if required). Calculate stability constants (logβ) using software like Hyperquad or SUPERQUAD. Validate results via Job’s method for stoichiometry and compare with literature values for analogous dithiocarbamates .

Q. How can AI tools address challenges in predicting Sodium methanedithioate’s reactivity in novel reaction environments?

Train machine learning models on existing kinetic datasets (e.g., reaction rates with transition metals) using descriptors like electrophilicity index, solvent polarity, and steric parameters. Validate predictions via microreactor experiments with in-situ Raman monitoring .

Data Integrity and Ethical Considerations

Q. What statistical approaches mitigate biases in datasets involving Sodium methanedithioate’s environmental toxicity assessments?

  • Stratified sampling : Ensure representative inclusion of environmental matrices (soil, water, biota).
  • Multivariate regression : Control for confounding variables (pH, organic matter content).
  • Reproducibility protocols : Share raw data in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) standards .

Q. What ethical challenges arise when integrating AI in Sodium methanedithioate research, and how can they be addressed?

  • Bias mitigation : Audit training datasets for underrepresented conditions (e.g., high-temperature/pressure regimes).
  • Transparency : Document AI model architectures (e.g., neural network layers, activation functions) in supplementary materials.
  • Informed consent : If using human-derived data (e.g., toxicity studies), anonymize participant information and obtain IRB approval .

Methodological Resources

For experimental protocols, refer to:

  • Synthetic procedures : Reddy et al. (2023) .
  • Spectroscopic validation : IUPAC guidelines for dithiocarbamate characterization .
  • Ethical frameworks : Foundation for Chemistry Research and Initiatives (2024) .

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